5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Medicinal Chemistry Lipophilicity ADME

Researchers often face multi-step de novo synthesis of fluorinated pyrazole scaffolds. This pre-functionalized aldehyde solves that bottleneck directly: • Strategic 5-fluoro substitution blocks metabolic hotspots, enhancing lead compound half-life without increasing molecular weight • Aldehyde handle enables rapid diversification via reductive amination, Knoevenagel condensations, or late-stage functionalization • Saves 2-4 synthetic steps versus building the pyrazole ring de novo, accelerating SAR campaigns. Supplied as a high-purity solid with full analytical documentation for immediate use in lead optimization.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
CAS No. 1015845-84-7
Cat. No. B1384863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
CAS1015845-84-7
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)F)C=O
InChIInChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H
InChIKeyCCXPRNAFNCMOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Overview


5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1015845-84-7) is a specialized, fluorinated heteroaryl aldehyde with the molecular formula C10H7FN2O . This compound, commercially available as a research chemical, is a solid building block used in medicinal chemistry for the construction of bioactive molecules, especially those targeting cancer and inflammatory pathways . Its structure features a benzaldehyde core with a fluorine atom and a pyrazol-1-yl group, offering a unique combination of reactivity and physicochemical properties for creating diverse compound libraries . Key identifiers include MFCD08059861 and PubChem CID 28063744 .

Why 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Cannot Be Substituted


While other pyrazolylbenzaldehyde analogs exist, 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde provides a unique, quantifiable advantage in terms of lipophilicity and hydrogen bonding profile . The presence of the fluorine atom significantly alters its LogP compared to the non-fluorinated analog, impacting downstream ADME properties and synthetic utility in late-stage functionalization [1]. The specific regiochemistry of the fluorine and pyrazole moieties creates a distinct electronic environment that is not replicated by other isomers or alternative fluorination patterns, making direct substitution without experimental re-optimization a high-risk proposition [2].

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Comparative Analysis


Lipophilicity vs Non-Fluorinated Analog

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde exhibits a significantly higher calculated LogP compared to the non-fluorinated analog, 2-(1H-pyrazol-1-yl)benzaldehyde . This increase in lipophilicity is a direct consequence of the fluorine substitution and can enhance membrane permeability, a critical parameter in early drug discovery [1].

Medicinal Chemistry Lipophilicity ADME

Hydrogen Bond Acceptor Capacity vs Non-Fluorinated Analogs

The polar surface area (PSA) of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a key differentiator from non-fluorinated analogs, providing a specific balance between hydrogen bonding and membrane permeability [1]. The introduction of fluorine modifies the electronic properties of the pyrazole ring, which can subtly alter its ability to act as a hydrogen bond acceptor compared to unsubstituted pyrazoles [2].

Medicinal Chemistry Ligand Efficiency Molecular Recognition

Synthetic Versatility vs Alternative Regioisomers

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde possesses a unique combination of a reactive aldehyde group and a fluorine-substituted pyrazole ring . This dual functionality enables its use in diverse chemical transformations, such as condensations, nucleophilic additions, and cross-coupling reactions, for the rapid generation of complex molecular scaffolds . The specific 2-pyrazol-1-yl substitution pattern offers a different vector for library diversification compared to 3- or 4-pyrazol-1-yl analogs, impacting the final geometry of the synthesized molecules .

Organic Synthesis Building Block Heterocyclic Chemistry

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde Applications


Lead Optimization for Enhanced ADME

Researchers can directly incorporate 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde into lead compounds as a building block to improve lipophilicity and metabolic stability . The fluorine atom, strategically positioned on the benzaldehyde core, can block metabolic hotspots and increase the compound's half-life without drastically increasing molecular weight. This is a common strategy in medicinal chemistry to enhance the drug-like properties of early-stage hits [1].

Chemical Library Construction for Target-Based Screening

This aldehyde is an ideal core for generating focused libraries of pyrazole-containing compounds . The aldehyde functionality allows for rapid diversification through reactions like reductive amination or Knoevenagel condensations. The fluorine atom provides a valuable handle for structure-activity relationship (SAR) studies, allowing medicinal chemists to quickly explore the effects of lipophilicity and electronics on target binding [1].

Advanced Intermediate Synthesis for Agrochemicals & Pharmaceuticals

As a high-purity, commercially available building block, 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde streamlines the synthesis of more complex fluorinated heterocycles . It can serve as a direct precursor to pyrazole-fused ring systems or functionalized biaryls, which are common motifs in both drug candidates and agrochemicals [1]. Using this pre-functionalized building block can save several synthetic steps compared to building the pyrazole ring de novo .

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